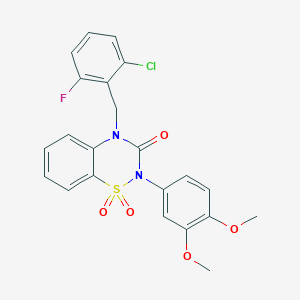

![molecular formula C15H16N6O2 B2452447 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 955976-59-7](/img/structure/B2452447.png)

4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Overview

Description

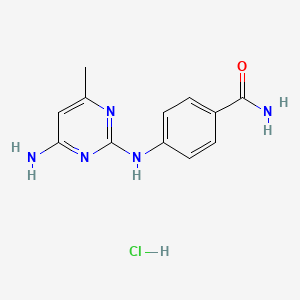

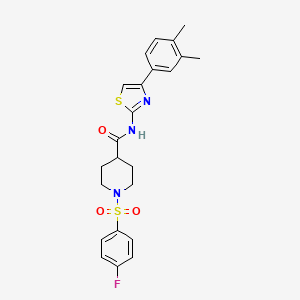

The compound contains several functional groups, including a 1,3-benzodioxole, a 1,2,4-triazole, and a pyrazole. The 1,3-benzodioxole group is a type of methylenedioxybenzene, which is often found in pharmaceuticals and natural products . The 1,2,4-triazole and pyrazole are both nitrogen-containing heterocycles, which are also common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole, 1,2,4-triazole, and pyrazole rings. These rings would likely contribute to the overall shape and electronic properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole, 1,2,4-triazole, and pyrazole rings could affect properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Characterization

- Various derivatives of triazole and pyrazole, including 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine, are synthesized and characterized through methods such as IR, NMR, and mass spectrometry. These methods provide essential data regarding the structure and purity of the compounds (Panchal & Patel, 2011).

Biological Activity

- Compounds containing the 1,2,4-triazole and pyrazole moieties exhibit various biological activities. For instance, certain derivatives demonstrate significant antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Uma et al., 2017); (Al‐Azmi & Mahmoud, 2020).

Synthesis Techniques

- Efficient synthesis techniques, such as multicomponent approaches and one-pot reactions, have been developed for derivatives of 1,2,4-triazole and pyrazole. These methods enhance the efficiency of producing these compounds, which is crucial for their practical application in research and drug development (Jilloju et al., 2021).

Antioxidant and Analgesic Activities

- Some derivatives of 1,2,4-triazole and pyrazole, similar in structure to the specified compound, have been found to possess antioxidant and analgesic activities. This suggests their potential therapeutic applications in managing oxidative stress and pain (Karrouchi et al., 2016).

Chemical Properties and Reactions

- The reactivity and chemical properties of triazole and pyrazole derivatives have been extensively studied. These investigations include understanding their behavior in various chemical reactions and the development of novel synthesis routes, which are crucial for exploring their applications in different scientific fields (Sujatha et al., 2018).

Molecular Docking Studies

- Molecular docking studies are conducted on certain triazole and pyrazole derivatives to understand their interaction with biological targets. This is important in drug design, allowing researchers to predict how these compounds might interact with proteins or enzymes in the body (Nayak & Poojary, 2019).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-9-18-19-15(11-6-17-20(2)14(11)16)21(9)7-10-3-4-12-13(5-10)23-8-22-12/h3-6H,7-8,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFNVHPAVWOKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC3=C(C=C2)OCO3)C4=C(N(N=C4)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327912 | |

| Record name | 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

955976-59-7 | |

| Record name | 4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-BROMOPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2452367.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)

![3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2452369.png)

![N-butyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2452373.png)

![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)